1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide
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Description
1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O4 and its molecular weight is 334.331. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chromone derivatives, which this compound is a part of, have been recognized as a privileged structure for new drug invention and development . They have been found to interact with various types of receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . The compound’s interaction with its targets likely involves the chromone core and its substituents, leading to changes in the target’s function.
Biochemical Pathways
Chromone derivatives have been associated with a variety of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with chromone derivatives , the compound’s action could result in a variety of molecular and cellular effects.
Properties
IUPAC Name |
1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c20-18(23)14-9-11-5-1-3-7-13(11)21(14)19(24)17-10-15(22)12-6-2-4-8-16(12)25-17/h1-8,10,14H,9H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYPJWYBFBLOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.